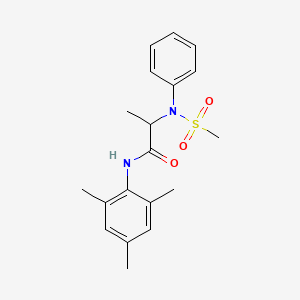![molecular formula C23H30N2O5S B4068801 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4068801.png)
2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide
Descripción general
Descripción
2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as BAY 41-2272, is a chemical compound that has been developed for scientific research purposes. It is a potent and selective activator of the enzyme soluble guanylate cyclase (sGC), which plays a critical role in the regulation of various physiological processes in the human body.
Mecanismo De Acción
2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 activates sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important second messenger molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By activating sGC, 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 increases the production of cGMP, which leads to vasodilation, decreased platelet aggregation, and other beneficial effects.
Biochemical and Physiological Effects:
2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 has been shown to have various biochemical and physiological effects in different tissues and organs. In vascular smooth muscle cells, 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 induces vasodilation by increasing the production of cGMP. In platelets, 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 inhibits platelet aggregation by decreasing the activation of integrin receptors. In the lungs, 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 reduces pulmonary hypertension by decreasing pulmonary vascular resistance. In the penis, 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 increases blood flow and induces penile erection by increasing the production of cGMP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, which makes it a useful tool for studying the role of cGMP in various physiological processes. 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 is also stable and soluble in water, which makes it easy to use in experiments. However, 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 has some limitations as well. It has a short half-life in vivo, which limits its use in animal studies. 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 also has some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272. One direction is to investigate its potential therapeutic applications in different diseases, such as cancer and neurodegenerative diseases. Another direction is to develop more potent and selective sGC activators that have longer half-lives and fewer off-target effects. Additionally, the role of cGMP in various physiological processes needs to be further elucidated, which may lead to the discovery of new therapeutic targets.
Aplicaciones Científicas De Investigación
2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects in cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide 41-2272 has also been studied for its potential anti-cancer properties and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-29-20-9-7-18(8-10-20)15-16-24-23(26)17-30-21-11-13-22(14-12-21)31(27,28)25-19-5-3-2-4-6-19/h7-14,19,25H,2-6,15-17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDNZWVNXRKJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4068722.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3,5-dimethyl-phenyl)-benzenesulfonamide](/img/structure/B4068727.png)
![2-amino-4-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068733.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4068742.png)
![ethyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4068744.png)
![4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4068757.png)
![ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate](/img/structure/B4068759.png)
![N-(2-furylmethyl)-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide](/img/structure/B4068762.png)
![N-{3-[(anilinocarbonyl)amino]phenyl}-N-methylmethanesulfonamide](/img/structure/B4068765.png)
![N-allyl-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4068768.png)

![N-[1-(1-adamantyl)ethyl]-2-nitro-5-(4-propionyl-1-piperazinyl)aniline](/img/structure/B4068785.png)
![{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]phenyl}methanol](/img/structure/B4068788.png)
![2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B4068802.png)